molecular formula C20H25N7O B2758623 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2034598-18-8

1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

Cat. No.: B2758623
CAS No.: 2034598-18-8
M. Wt: 379.468
InChI Key: BWXGFZGOYZLJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct moieties: a 1-ethylpyrazole-3-carbonyl group at position 1 and a polycyclic pyrazinoindazolyl group at position 3. Piperazine, a six-membered diamine ring, enhances solubility and serves as a versatile scaffold for drug design, often improving pharmacokinetic properties such as bioavailability .

The ethyl group on the pyrazole may modulate lipophilicity, influencing membrane permeability and metabolic stability. While direct biological data for this compound are unavailable in the provided evidence, structurally related molecules in the literature exhibit antiviral, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-2-26-9-7-17(22-26)20(28)25-13-11-24(12-14-25)19-18-15-5-3-4-6-16(15)23-27(18)10-8-21-19/h7-10H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXGFZGOYZLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antibacterial and antifungal activities against multiple strains, revealing that certain modifications can enhance efficacy . The compound's structure suggests it may interact favorably with microbial targets.

Antitumor Activity

The compound has potential antitumor applications. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and NCI-H460 . The mechanism often involves the induction of apoptosis and disruption of tubulin polymerization .

Central Nervous System Disorders

Some pyrazole derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Pyrazole compounds have been noted for their anti-inflammatory effects in various studies. Compounds similar to the target molecule have shown promising results in reducing inflammation in animal models, suggesting a potential application in treating inflammatory diseases .

Case Studies and Findings

StudyFocusFindings
Tewari et al. (2014)Anti-inflammatory activityReported that specific pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like Indomethacin .
Brullo et al. (2012)Dual activity against inflammationIdentified a derivative with dual inhibitory activity on chemotaxis pathways with IC50 values indicating strong efficacy .
Synthesis of Pyrazolo DerivativesAntimicrobial and cytotoxic activitiesNew pyrazolo derivatives were synthesized showing promising antimicrobial and antitumor activities against human cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Piperazine-Linked Pyrazole Derivatives

  • 1-[(1-Methyl-1H-pyrazol-4-yl)carbonyl]piperazine (CAS 637752-95-5): This compound shares the piperazine-pyrazole backbone but lacks the pyrazinoindazolyl group and features a methyl-substituted pyrazole. The absence of the fused bicyclic system reduces molecular complexity and may limit target specificity compared to the target compound .
  • Its molecular weight (374.4 g/mol) and lipophilic substituents align with trends observed in kinase inhibitors .

Fused Heterocyclic Systems

  • Pyrazolo[3,4-d]pyrimidines (): These compounds feature a pyrazole fused to a pyrimidine ring, analogous to the pyrazinoindazole in the target molecule. They exhibit isomerization behavior under specific conditions, a property that could influence the stability of the target compound in biological systems .
  • Pyridazinone-piperazine hybrids (): Derivatives like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone incorporate fluorophenyl groups to enhance selectivity for CNS targets. The target compound’s pyrazinoindazolyl group may similarly improve selectivity for enzymes or receptors requiring planar aromatic interactions .

Key Data Table

Parameter Target Compound 1-[(1-Methyl-1H-pyrazol-4-yl)carbonyl]piperazine Sch-350634 (CCR5 Antagonist)
Molecular Weight (g/mol) ~450 (estimated) 194.23 529.6
Core Structure Piperazine + pyrazole + pyrazinoindazole Piperazine + methylpyrazole Piperazine + pyridinyl
Key Functional Groups Ethylpyrazole, pyrazinoindazolyl Methylpyrazole Trifluoromethylphenyl, pyridine
Bioactivity Hypothesized kinase inhibition Not reported HIV-1 entry inhibition (IC₅₀: 2 nM)
Synthetic Complexity High (multi-step cyclization/functionalization) Moderate High

Biological Activity

The compound 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H23N7OC_{19}H_{23}N_{7}O. Its structure features a piperazine core linked to a pyrazole and a pyrazino[1,2-b]indazole moiety. This unique combination of scaffolds may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of the target compound are summarized below:

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole and piperazine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazino[1,2-b]indazole moiety may enhance this activity by interacting with specific cellular targets.
  • Antimicrobial Activity : Compounds containing pyrazole rings have shown promising results in inhibiting bacterial growth. The mechanism often involves interference with bacterial metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its activity:

Structural FeatureInfluence on Activity
Pyrazole Ring Enhances interaction with biological targets
Piperazine Linkage Facilitates binding affinity and solubility
Substituents on Pyrazino Ring Affect potency and selectivity against targets

Case Studies

Several studies have investigated compounds related to the target structure:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against breast cancer cell lines. The presence of electron-withdrawing groups enhanced potency by increasing lipophilicity and improving cell membrane permeability .
  • Antimicrobial Evaluation : Another study evaluated a series of piperazine-linked pyrazoles for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to improved activity compared to standard antibiotics .
  • Anti-inflammatory Research : Research on similar compounds indicated that modifications at the 4-position of the piperazine ring could enhance anti-inflammatory effects by modulating cytokine release in vitro .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with enzymes involved in cancer progression and inflammation pathways .

Q & A

Q. What are the key synthetic routes for 1-(1-ethyl-1H-pyrazole-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Coupling reactions : Piperazine derivatives are functionalized with pyrazole and pyrazinoindazole moieties using carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution under anhydrous conditions .
  • Protection/deprotection strategies : Temporary protection of reactive amine groups (e.g., using tert-butoxycarbonyl (Boc) groups) ensures regioselectivity during synthesis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol/DMF is employed for isolating intermediates and the final product .

Q. How is the compound characterized for structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of protons and carbons in the pyrazole, piperazine, and pyrazinoindazole regions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .
  • HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazinoindazole coupling step?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while controlled water content (e.g., H2_2O/DCM mixtures) improves click chemistry efficiency .
  • Catalyst systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO4_4·5H2_2O accelerates triazole formation (critical for pyrazinoindazole linkage) .
  • Temperature control : Reflux conditions (e.g., 100°C in DMF) for 24 hours maximize cyclization efficiency .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce inter-study variability .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents on pyrazole) to isolate pharmacophore contributions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) and validate via mutagenesis studies .

Q. How is the stability of the compound assessed under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .
  • Light sensitivity : Store solutions in amber vials and measure photodegradation via UV-Vis spectroscopy .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400/water or cyclodextrin-based formulations to maintain solubility without precipitation .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to carboxylic acid conversion) for pH-dependent release .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during piperazine functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control substitution sites on the piperazine ring .
  • Microwave-assisted synthesis : Shorten reaction times and reduce side products via controlled microwave heating (e.g., 150°C, 30 minutes) .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

  • QSAR modeling : Utilize Gaussian or MOE to correlate electronic parameters (e.g., logP, HOMO/LUMO) with biological activity .
  • Molecular dynamics (MD) simulations : Simulate binding pocket flexibility over 100-ns trajectories to identify stable conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.